

Selectivity Profile and Quantitative Binding Data

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Compound Focus: BI 2536

CAS No.: 755038-02-9

Cat. No.: S521131

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The core selectivity data for **BI 2536**, derived from cell-free kinase activity assays, is summarized in the table below.

Kinase Target	IC50 / Ki Value	Selectivity Ratio (vs. PLK1)
PLK1	IC50: 0.83 nM [1]; Ki: 0.22 nM [2]	(Baseline)
PLK2	IC50: 3.5 nM [1]	~4-fold less selective [1]
PLK3	IC50: 9 nM [1]	~11-fold less selective [1]

This high selectivity for PLK1 is a key feature of **BI 2536**. One study noted that its inhibitory effect on PLK1 is up to 10,000 times greater than for 63 other tested protein kinases [3].

A separate binding study further confirms this trend, showing that **BI 2536** binds much more tightly to PLK1 than to PLK2 or PLK3, providing a robust method for evaluating kinase domain-binding compounds across these three kinases [4].

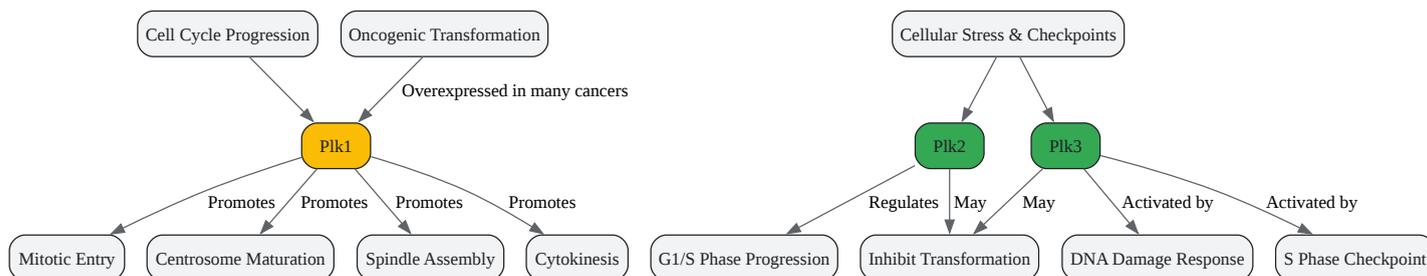
Key Experimental Protocols for Selectivity Assessment

The data in the table above is typically generated through established biochemical and biophysical methods. Here are the details of key experimental protocols:

- **Kinase Activity Assay [1]:** This standard biochemical assay measures the direct inhibition of kinase enzyme function.
 - **Procedure:** Recombinant human PLK1 (residues 1–603) is expressed as a GST-tagged fusion protein and purified via affinity chromatography. Kinase reactions are performed in a 60 μL volume containing the recombinant kinase, casein as a substrate, serially diluted **BI 2536**, MgCl_2 , DTT, DMSO, and $[\gamma\text{-P}^{33}\text{]-ATP}$. The reaction proceeds for 45 minutes at 30°C .
 - **Measurement:** The reaction is stopped by adding ice-cold trichloroacetic acid (TCA). The precipitates are transferred to filter plates, washed, and quantified radiometrically. Dose-response curves are then used to calculate IC_{50} values.
- **Fluorescence Recovery Binding Assay [4]:** This method is a modern, cost-effective alternative for determining binding affinity.
 - **Probe Design:** The assay uses a fluorescein-labelled probe based on **BI 2536**, termed FITC-PEG-Lys(BI2536).
 - **Procedure:** The assay evaluates the displacement of this fluorescent probe by test compounds. When a compound with high affinity for the kinase's ATP-binding site is introduced, it displaces the probe, leading to a measurable recovery in fluorescence.
 - **Data Analysis:** The concentration of the test compound that displaces 50% of the probe (IC_{50}) is determined, providing a measure of binding affinity. This method has been successfully applied to profile compounds against PLK1, PLK2, and PLK3.

Functional Consequences of **BI 2536** Selectivity

BI 2536's high selectivity for PLK1 is crucial because the different PLK family members have distinct, and sometimes opposing, roles in the cell [5]. The diagram below illustrates the divergent cellular roles of these kinases.



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This functional divergence means that a selective PLK1 inhibitor like **BI 2536** can effectively target proliferating cancer cells by disrupting mitosis, while largely sparing the tumor-suppressive functions of PLK2 and PLK3 [5].

Research Applications and Considerations

- **In Vitro and In Vivo Use:** In cellular assays, **BI 2536** potently induces mitotic arrest and apoptosis in various human cancer cell lines [6] [7]. It also inhibits the growth of human tumor xenografts in mouse models [1] [7].
- **A Note on Polypharmacology:** While **BI 2536** is selective for PLK1 within the PLK family, it's important to know it is also a potent inhibitor of the bromodomain protein BRD4 ($K_i = 25-56$ nM) [2] [1]. This dual activity should be considered when interpreting cellular phenotypes, as it may contribute to the overall anti-tumor effect through combined kinase and epigenetic inhibition [2].

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